

Application Notes: Quantification of Fenoxycarb in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Fenoxycarb

Cat. No.: B1672525

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Abstract

This application note describes a sensitive and robust method for the quantification of **fenoxycarb** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Fenoxycarb**, a carbamate insecticide, acts as an insect growth regulator by mimicking juvenile hormone.[1] Due to its potential for human exposure and classification as a possible endocrine disruptor, monitoring its levels in biological matrices is of significant interest to researchers in toxicology and drug development.[2] The presented protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, exposure monitoring, and toxicological assessments.

Introduction

Fenoxycarb is a non-neurotoxic carbamate insecticide that functions by disrupting the endocrine system of insects, specifically by mimicking the action of juvenile hormones, which regulate metamorphosis and reproduction.[1] While it exhibits low acute toxicity to mammals, concerns exist regarding its potential as an endocrine-disrupting chemical (EDC) in vertebrates.[2] EDCs can interfere with endogenous hormone signaling pathways, potentially leading to adverse health effects. Accurate and sensitive quantification of **fenoxycarb** in biological samples is crucial for assessing human exposure and understanding its toxicological profile.

LC-MS/MS has become the gold standard for the bioanalysis of xenobiotics due to its high selectivity, sensitivity, and wide dynamic range.[3] This application note details a complete workflow for **fenoxycarb** analysis in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents

- **Fenoxycarb** analytical standard (≥98% purity)
- Internal Standard (IS), e.g., **Fenoxycarb-d5**
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Ammonium formate
- Human plasma (with anticoagulant, e.g., K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of **fenoxycarb** from human plasma.

Protocol:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
- Add 10 µL of the internal standard working solution (e.g., 100 ng/mL **Fenoxycarb-d5** in methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex for 30 seconds to ensure complete dissolution.
- Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

A Waters ACQUITY UPLC H-Class system or equivalent was used for chromatographic separation.

Parameter	Condition
Column	ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	Time (min)

Mass Spectrometry

A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source was used for detection.

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	1.0 kV
Source Temperature	120°C
Desolvation Temperature	450°C
Desolvation Gas Flow	1000 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions were optimized for the quantification and confirmation of **fenoxycarb** and a potential internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Fenoxycarb (Quantifier)	302.1	88.0	0.05	28	20
Fenoxycarb (Qualifier)	302.1	116.1	0.05	28	11
Fenoxycarb-d5 (IS)	307.1	93.0	0.05	28	20

Note: The parameters for the internal standard should be empirically determined.

Results and Discussion

Method Validation

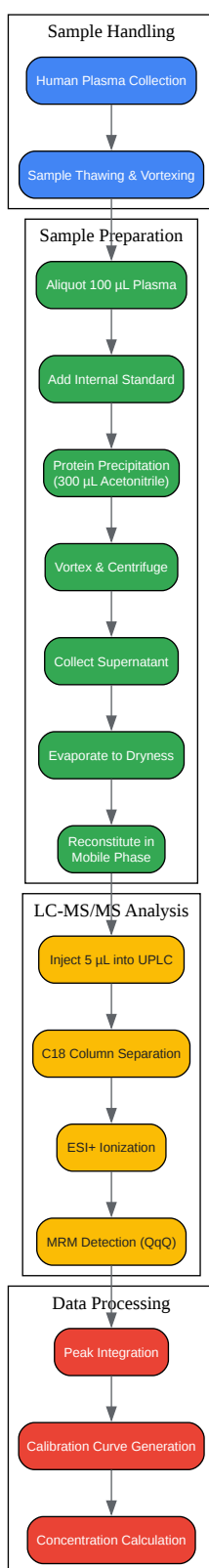
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

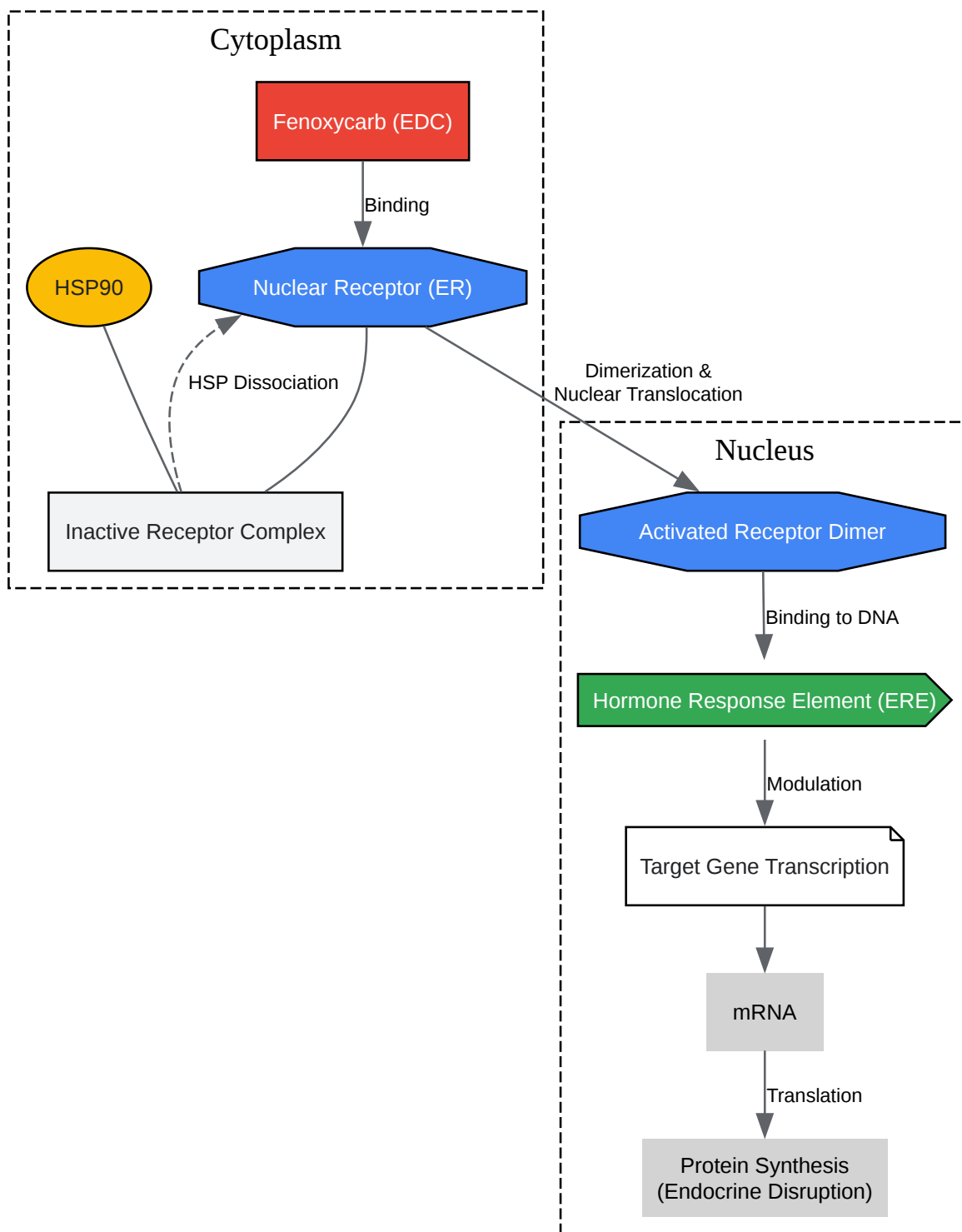
Table 1: Representative Quantitative Performance Data

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Mean Extraction Recovery	> 85%
Matrix Effect	Minimal ion suppression/enhancement observed

Experimental Workflow and Signaling Pathway

The overall experimental process from sample collection to data analysis is depicted in the workflow diagram below.





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References

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